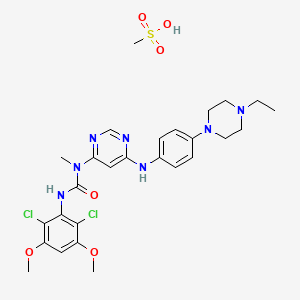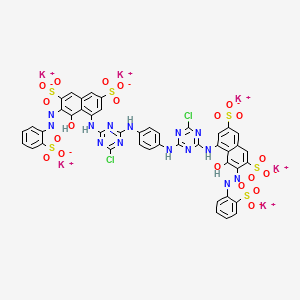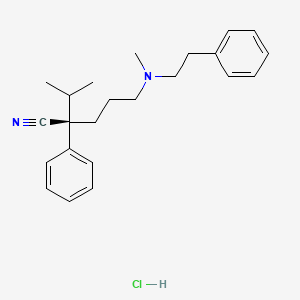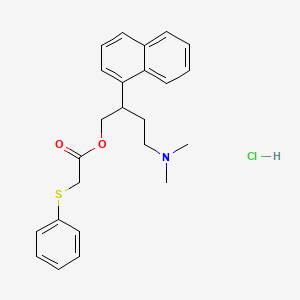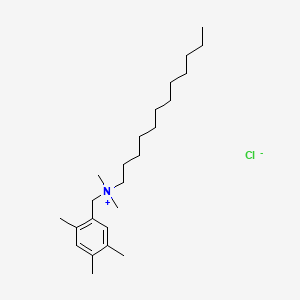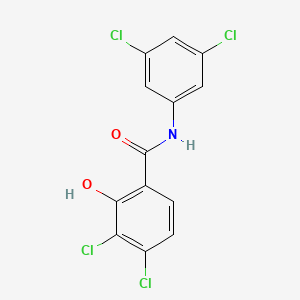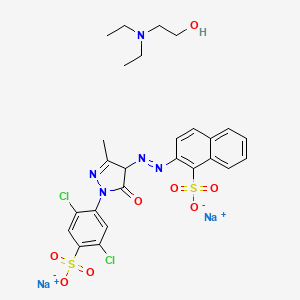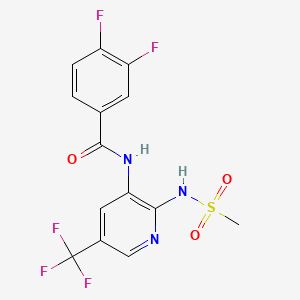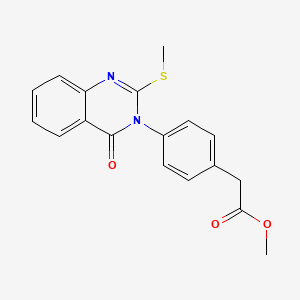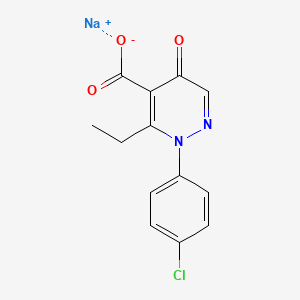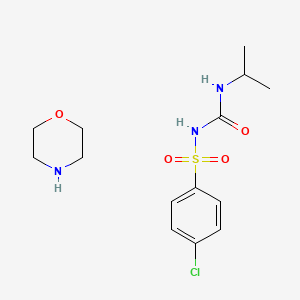
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is a chemical compound with the molecular formula C10H13ClN2O3S. It is known for its unique structure, which includes a chlorophenyl group, a sulfonyl group, and a morpholine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form the intermediate 1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
化学反应分析
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
科学研究应用
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways and targets are still under investigation .
相似化合物的比较
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-3-methylurea: This compound has a similar structure but lacks the morpholine ring, which may affect its chemical properties and biological activities.
1-(4-Chlorophenyl)sulfonyl-3-ethylurea:
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylthiourea: This compound contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.
属性
CAS 编号 |
113712-91-7 |
|---|---|
分子式 |
C14H22ClN3O4S |
分子量 |
363.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;morpholine |
InChI |
InChI=1S/C10H13ClN2O3S.C4H9NO/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-3-6-4-2-5-1/h3-7H,1-2H3,(H2,12,13,14);5H,1-4H2 |
InChI 键 |
DYOCSQKYOSIXAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1COCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


